4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide
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Overview
Description
4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide is a complex organic compound characterized by its multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-chlorophenylamine in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings may also participate in π-π interactions, further modulating the compound’s effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar compounds include:
- 4-tert-butylphenyl sulfonyl chloride
- 3-chlorophenylamine
- 4-tert-butylbenzenesulfonamide
Compared to these compounds, 4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide is unique due to its combination of functional groups and aromatic rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34Cl2N2O4S2/c1-31(2,3)23-9-13-25(14-10-23)41(37,38)35-29-17-7-21(19-27(29)33)22-8-18-30(28(34)20-22)36-42(39,40)26-15-11-24(12-16-26)32(4,5)6/h7-20,35-36H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGOIYDACPDCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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